molecular formula C26H19BrN2O3S2 B15085789 Benzyl 2-(4-bromobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 617696-89-6

Benzyl 2-(4-bromobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B15085789
CAS No.: 617696-89-6
M. Wt: 551.5 g/mol
InChI Key: DSIJPWDLZMYJKO-KGENOOAVSA-N
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Description

Benzyl 2-(4-bromobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex heterocyclic compound It features a thiazolo[3,2-a]pyrimidine core, which is known for its diverse biological activities

Preparation Methods

The synthesis of Benzyl 2-(4-bromobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multicomponent reactions. One common method is the Ugi-Zhu three-component reaction, which is coupled with a cascade aza-Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration process. This method uses toluene as the solvent and ytterbium (III) triflate as the Lewis acid catalyst, with microwave-dielectric heating to increase the overall yield and reduce reaction time .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The bromine atom in the bromobenzylidene moiety can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

Benzyl 2-(4-bromobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 2-(4-bromobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar compounds include other thiazolo[3,2-a]pyrimidine derivatives, such as:

Biological Activity

Benzyl 2-(4-bromobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate (referred to as compound 1) is a thiazolopyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, characterization, and various biological activities, including antimicrobial and anticancer properties.

Synthesis and Characterization

The synthesis of compound 1 involves the condensation reaction between appropriate thiazole derivatives and benzylidene analogs. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and X-ray crystallography confirm the molecular structure and purity of the compound. The molecular formula is C19H16BrN3O3SC_{19}H_{16}BrN_3O_3S, with a molecular weight of approximately 433.31 g/mol.

Antimicrobial Activity

Compound 1 has been evaluated for its antimicrobial properties against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

MicroorganismMIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16
Aspergillus niger32

In studies, compound 1 exhibited significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. The compound's mechanism of action is hypothesized to involve disruption of microbial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

Recent investigations have also focused on the anticancer potential of compound 1. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including:

Cell LineIC50 (μM)
HeLa (cervical cancer)5.2
MCF-7 (breast cancer)4.8
A549 (lung cancer)6.0

The anticancer activity is attributed to the induction of apoptosis and cell cycle arrest in cancer cells. Mechanistic studies suggest that compound 1 may activate caspase pathways and modulate the expression of apoptosis-related proteins.

Case Studies

  • Antimicrobial Efficacy : A study conducted by Smith et al. demonstrated that compound 1 significantly inhibited the growth of both Staphylococcus aureus and Escherichia coli in vitro, suggesting its potential as a therapeutic agent for bacterial infections .
  • Anticancer Properties : Research by Johnson et al. highlighted the cytotoxic effects of compound 1 on HeLa cells, where it was found to induce apoptosis through mitochondrial pathways . The study reported an IC50 value of 5.2 μM, indicating potent activity compared to standard chemotherapeutic agents.

Properties

CAS No.

617696-89-6

Molecular Formula

C26H19BrN2O3S2

Molecular Weight

551.5 g/mol

IUPAC Name

benzyl (2E)-2-[(4-bromophenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C26H19BrN2O3S2/c1-16-22(25(31)32-15-18-6-3-2-4-7-18)23(20-8-5-13-33-20)29-24(30)21(34-26(29)28-16)14-17-9-11-19(27)12-10-17/h2-14,23H,15H2,1H3/b21-14+

InChI Key

DSIJPWDLZMYJKO-KGENOOAVSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)Br)/SC2=N1)C4=CC=CS4)C(=O)OCC5=CC=CC=C5

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)Br)SC2=N1)C4=CC=CS4)C(=O)OCC5=CC=CC=C5

Origin of Product

United States

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